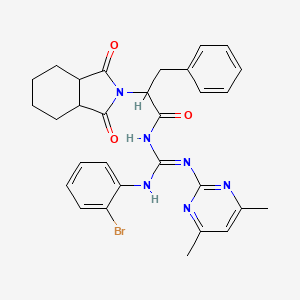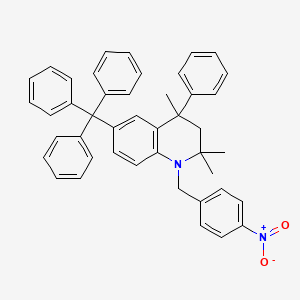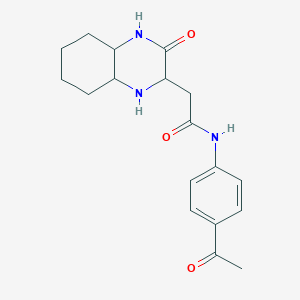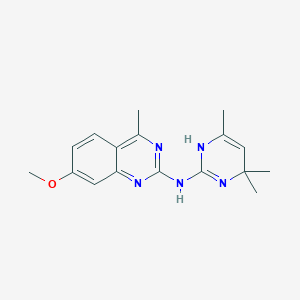
C30H31BrN6O3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C30H31BrN6O3 is a complex organic molecule that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C30H31BrN6O3 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a brominated precursor, followed by a series of nucleophilic substitution reactions to introduce the nitrogen-containing groups. The final steps usually involve the addition of oxygen-containing functional groups under controlled conditions to ensure the desired molecular structure is achieved.
Industrial Production Methods
Industrial production of This compound may utilize high-performance liquid chromatography (HPLC) for the purification of the compound. This method allows for the separation of the desired product from impurities, ensuring high purity and yield. The use of advanced chromatographic techniques is essential for scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
C30H31BrN6O3: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions can yield a variety of substituted aromatic compounds .
Scientific Research Applications
C30H31BrN6O3: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of C30H31BrN6O3 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
C30H31BrN6O3: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with bromine, nitrogen, and oxygen atoms, such as brominated aromatic amines and nitroaromatic compounds.
Properties
Molecular Formula |
C30H31BrN6O3 |
|---|---|
Molecular Weight |
603.5 g/mol |
IUPAC Name |
N-[(E)-N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C30H31BrN6O3/c1-18-16-19(2)33-29(32-18)36-30(34-24-15-9-8-14-23(24)31)35-26(38)25(17-20-10-4-3-5-11-20)37-27(39)21-12-6-7-13-22(21)28(37)40/h3-5,8-11,14-16,21-22,25H,6-7,12-13,17H2,1-2H3,(H2,32,33,34,35,36,38) |
InChI Key |
UDQDCWSOHJKMCJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC=C2Br)/NC(=O)C(CC3=CC=CC=C3)N4C(=O)C5CCCCC5C4=O)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2Br)NC(=O)C(CC3=CC=CC=C3)N4C(=O)C5CCCCC5C4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(2,4-dichlorophenyl)guanidine](/img/structure/B11033976.png)

![(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11033982.png)

![4-methyl-2-(1H-pyrrol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3-thiazole-5-carboxamide](/img/structure/B11033998.png)


![3-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B11034027.png)
![N-(2-Chlorophenyl)-2-[4-(prop-2-ynoyl)piperazin-1-YL]acetamide](/img/structure/B11034034.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carboxamide](/img/structure/B11034036.png)
![1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11034042.png)
![(1E)-8-ethoxy-4,4,6-trimethyl-1-{[4-(propan-2-yl)phenyl]imino}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11034043.png)
![(5,7-dimethyl-4,6-dioxo-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl) propanoate](/img/structure/B11034045.png)
![N-(4-Methoxyphenyl)-4-{[(pyridin-2-YL)formamido]methyl}-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B11034050.png)
